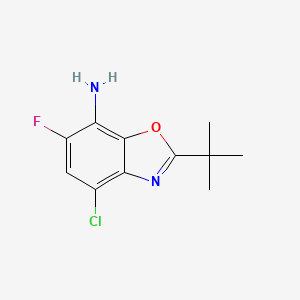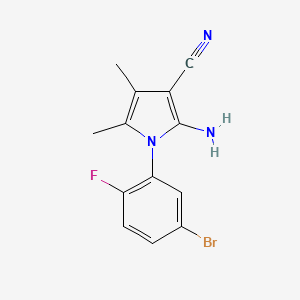![molecular formula C12H15NO4S B12884991 Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- CAS No. 832104-33-3](/img/structure/B12884991.png)
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- is a complex organic compound that belongs to the class of benzenesulfonic acids. This compound features a benzenesulfonic acid moiety attached to an oxazoline ring, which is further substituted with an isopropyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Sulfonation: The benzenesulfonic acid moiety is introduced via sulfonation of benzene using concentrated sulfuric acid. This step is crucial as it forms the sulfonic acid group attached to the benzene ring.
Coupling Reaction: The final step involves coupling the oxazoline ring with the benzenesulfonic acid moiety. This can be achieved through various coupling reactions, such as Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby increasing overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfonates or other reduced forms.
Substitution Products: Various substituted benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the oxazoline ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
p-Toluenesulfonic acid: A widely used sulfonic acid derivative with applications in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- is unique due to the presence of the oxazoline ring and the isopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
832104-33-3 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO4S/c1-8(2)10-7-17-12(13-10)9-5-3-4-6-11(9)18(14,15)16/h3-6,8,10H,7H2,1-2H3,(H,14,15,16)/t10-/m1/s1 |
Clave InChI |
BSXVDHOLWPEPDP-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2S(=O)(=O)O |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)

![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)







![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
![D-Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B12884986.png)
